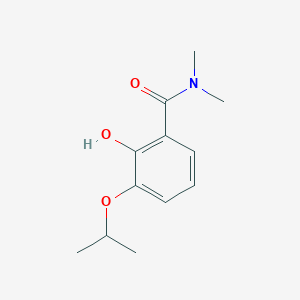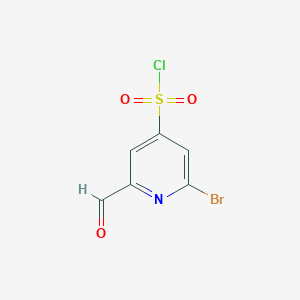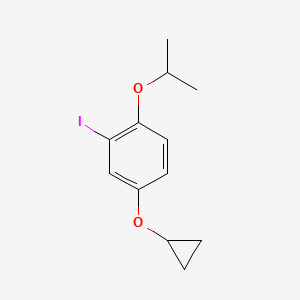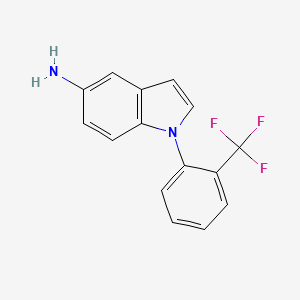
1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Trifluorophenyl)-5-aminoindole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a trifluorophenyl group attached to the indole ring, along with an amino group at the 5-position. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trifluorophenyl)-5-aminoindole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluorophenylboronic acid and 5-bromoindole.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 2-trifluorophenylboronic acid with 5-bromoindole. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran.
Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amino group at the 5-position of the indole ring. This can be achieved using reagents like ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of 1-(2-Trifluorophenyl)-5-aminoindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 1-(2-Trifluorophenyl)-5-aminoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced indole compounds.
科学的研究の応用
1-(2-Trifluorophenyl)-5-aminoindole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Trifluorophenyl)-5-aminoindole involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. The amino group at the 5-position may also play a role in the compound’s biological effects by participating in hydrogen bonding and other interactions with target molecules.
類似化合物との比較
- 1-(2-Trifluoromethylphenyl)-5-aminoindole
- 1-(2-Trifluoromethoxyphenyl)-5-aminoindole
- 1-(2-Trifluoromethylthio)-5-aminoindole
Comparison: 1-(2-Trifluorophenyl)-5-aminoindole is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H11F3N2 |
|---|---|
分子量 |
276.26 g/mol |
IUPAC名 |
1-[2-(trifluoromethyl)phenyl]indol-5-amine |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)12-3-1-2-4-14(12)20-8-7-10-9-11(19)5-6-13(10)20/h1-9H,19H2 |
InChIキー |
MPZPEZAUUNRZME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC3=C2C=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


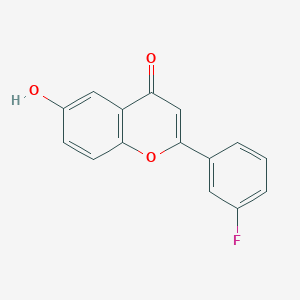

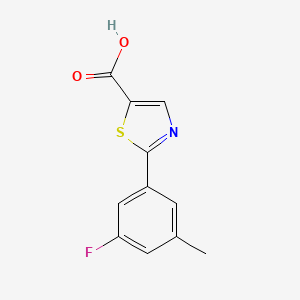
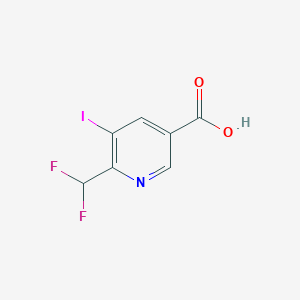
![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
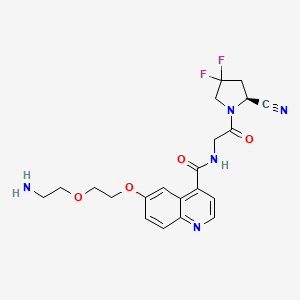

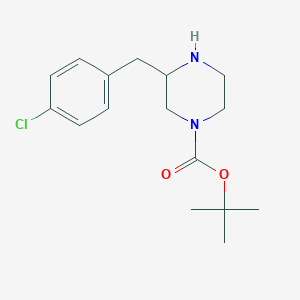
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
